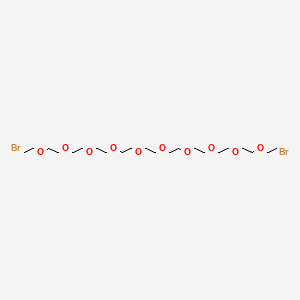
Bromo-PEG10-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG10-bromide: is a polyethylene glycol (PEG) derivative with bromide groups at both ends of the PEG chain. This compound is widely used in various fields due to its ability to react with nucleophilic reagents, making it a versatile linker in bioconjugation and PEGylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG10-bromide is typically synthesized through the reaction of PEG with brominating agents. The process involves the use of a PEG chain with a specific molecular weight, which is then reacted with bromine or other brominating agents under controlled conditions to introduce bromide groups at both ends of the PEG chain .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity PEG and brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including filtration, crystallization, and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG10-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups. These reactions can include:
Substitution Reactions: Reaction with nucleophiles such as thiols, amines, and alcohols to form new covalent bonds
Reduction Reactions: Reduction of the bromide groups to form PEG derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, alcohols
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Major Products Formed:
Thiol-PEG Derivatives: Formed by reaction with thiols.
Amine-PEG Derivatives: Formed by reaction with amines.
Alcohol-PEG Derivatives: Formed by reaction with alcohols
Scientific Research Applications
Based on the search results, there seems to be no compound called "Bromo-PEG10-bromide." However, there is information available on a similar compound called "Bromo-PEG10-t-butyl ester".
Bromo-PEG10-t-butyl ester
Bromo-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. It is utilized in bioconjugation and drug delivery applications. The hydrophilic PEG spacer enhances its solubility in aqueous environments, making it useful in biological contexts. The bromide group acts as a leaving group in nucleophilic substitution reactions, and the t-butyl protecting group can be removed under acidic conditions for further reactions.
Scientific Research Applications
- Bioconjugation : Bromo-PEG10-t-butyl ester is used for linking biomolecules. The bromide group can be displaced by nucleophiles like amines, leading to the formation of amide bonds and creating bioconjugates with stable covalent bonds. The t-butyl protecting group can be removed to convert the ester into a free carboxylic acid, which can then react with amines or other nucleophiles.
- Drug Delivery : It plays a role in enhancing the pharmacokinetic profiles of drugs or therapeutic agents by enabling their attachment to proteins or peptides. The PEG spacer can increase solubility and reduce immunogenicity, which is useful in drug development and delivery systems.
- Interaction Studies : Studies often focus on its reactivity with nucleophiles like primary amines and thiols to assess its ability to form stable conjugates under physiological conditions. Researchers also study the impact of the PEG spacer on solubility and distribution within biological systems to evaluate its potential in drug delivery.
Mechanism of Action
The mechanism of action of Bromo-PEG10-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide groups act as leaving groups, allowing nucleophiles to attack and form new covalent bonds with the PEG chain. This reactivity makes this compound a valuable tool for modifying biomolecules and creating PEGylated derivatives .
Comparison with Similar Compounds
- Bromo-PEG2-bromide
- Bromo-PEG4-bromide
- Bromo-PEG6-bromide
- Bromo-PEG8-bromide
- Bromo-PEG12-bromide
Comparison: Bromo-PEG10-bromide is unique due to its specific PEG chain length, which provides a balance between flexibility and reactivity. Compared to shorter PEG derivatives, this compound offers improved solubility and biocompatibility. Longer PEG derivatives may provide additional flexibility but can be more challenging to handle and purify .
Properties
Molecular Formula |
C22H44Br2O10 |
|---|---|
Molecular Weight |
628.4 g/mol |
IUPAC Name |
1,2-bis[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C22H44Br2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-22H2 |
InChI Key |
HRQCQCINSLUGPX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















